

Theoretical Insights into the Reactivity of 2-Amino Benzamidoxime: A Technical Overview

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Compound of Interest

Compound Name: 2-Amino benzamidoxime

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Introduction

2-Amino benzamidoxime (ABAO) is a molecule of significant interest in bioconjugation, chemical biology, and drug discovery. Its utility primarily stems from its rapid and selective reaction with aldehydes to form stable cyclic products. This technical guide delves into the theoretical studies that elucidate the underlying principles of ABAO's reactivity, providing a framework for its application and further development. While comprehensive computational data specifically for **2-Amino benzamidoxime** is not readily available in published literature, this paper will synthesize known qualitative reactivity principles and provide illustrative quantitative data from theoretical studies on analogous compounds to offer a foundational understanding.

Core Reactivity Profile

The key chemical feature of **2-Amino benzamidoxime** is its ability to undergo a rapid, pH-dependent intramolecular cyclization reaction with aldehydes. This process results in the formation of a stable 1,2-dihydroquinazoline-3-oxide.^[1] The reaction is characterized by a two-step mechanism:

- Schiff Base Formation: The initial and rate-determining step is the reaction between the aromatic amino group of ABAO and the aldehyde's carbonyl group to form a Schiff base intermediate.^[1]

- **Intramolecular Cyclization:** This is a subsequent, rapid ring-closing step where the nucleophilic oximino group attacks the imine carbon of the Schiff base.

The overall reaction rate is notably influenced by pH, with the protonated form of the benzamidoxime moiety acting as an internal general acid to catalyze the formation of the Schiff base. Furthermore, the reactivity of ABAO can be modulated by substituents on the aromatic ring; electron-donating groups that increase the basicity of the aromatic amine tend to accelerate the reaction.

Theoretical Framework for Reactivity Analysis

To quantitatively understand the reactivity of molecules like **2-Amino benzamidoxime**, computational chemistry methods, particularly Density Functional Theory (DFT), are employed. These methods allow for the calculation of various molecular properties that are direct indicators of chemical behavior.

Computational Methodology (Illustrative Protocol)

A typical computational protocol for investigating the reactivity of a molecule like **2-Amino benzamidoxime** would involve the following steps:

- **Geometry Optimization:** The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d).
- **Frequency Calculations:** Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
- **Electronic Property Calculations:** A range of electronic properties are then calculated at the optimized geometry. These include:
 - **Molecular Orbital Analysis:** The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.

- Atomic Charge Distribution: Methods like Mulliken population analysis are used to calculate the partial charges on each atom, providing insight into electrostatic interactions and reactive sites.
- Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
- Reaction Pathway Analysis: To study a specific reaction, such as the cyclization with an aldehyde, the structures of reactants, transition states, intermediates, and products are optimized. The energy differences between these species provide the reaction energy profile, including activation energies.

Quantitative Reactivity Descriptors (Illustrative Data)

Due to the absence of specific published computational data for **2-Amino benzamidoxime**, the following tables present illustrative data for a related compound, benzamide, to demonstrate the types of quantitative insights that can be gained from theoretical studies.

Table 1: Calculated Structural Parameters of Benzamide

Parameter	Bond	Calculated Value (Å or °)
Bond Length	C-N	1.36
C=O		1.25
C-C (ring avg.)		1.40
Bond Angle	N-C=O	122.1
C-C-N		118.0

Note: These are representative values for benzamide and would differ for **2-Amino benzamidoxime**.

Table 2: Frontier Molecular Orbital Energies of Benzamide

Molecular Orbital	Energy (eV)
HOMO	-6.89
LUMO	-0.65
HOMO-LUMO Gap	6.24

A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 3: Mulliken Atomic Charges of Benzamide

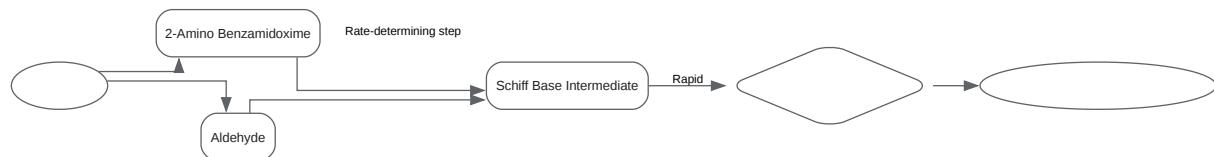
Atom	Charge (a.u.)
O	-0.55
N	-0.81
C (carbonyl)	+0.78

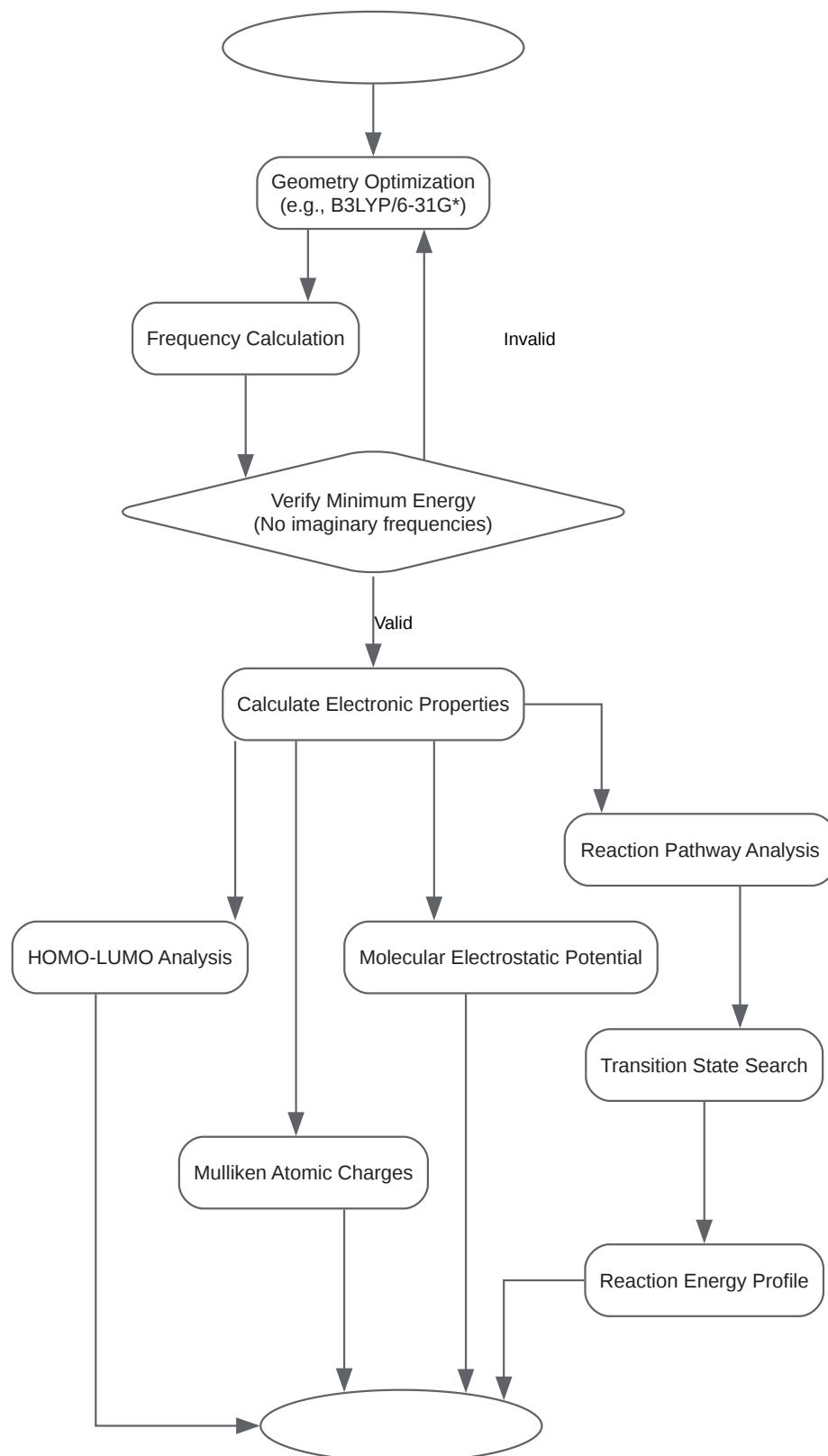
These charges highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the oxygen and nitrogen atoms.

Visualizing Reaction Pathways and Molecular Properties

Graphviz diagrams are a powerful tool for visualizing the logical flow of experimental and computational workflows, as well as the intricate steps of reaction mechanisms.

Signaling Pathway of ABAO-Aldehyde Reaction



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References

- 1. 2-Amino benzamidoxime _ TargetMol [targetmol.com]
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